![molecular formula C27H33N7O2S B2876033 8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 842960-04-7](/img/structure/B2876033.png)
8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H33N7O2S and its molecular weight is 519.67. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Psychotropic Activity
The compound and its derivatives have been studied for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), showcasing potential psychotropic activity. In pharmacological evaluations, certain derivatives exhibited anxiolytic and antidepressant properties, supported by in vivo models such as the forced swim (FST) and four-plate test (FPT) in mice. These findings suggest that modifications of the purine-2,6-dione structure can yield compounds with significant therapeutic effects for mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory effects, outperforming traditional reference drugs in certain cases. These compounds also demonstrated phosphodiesterase (PDE) inhibitory activity, marking them as promising candidates for new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Synthetic Methodologies
The compound's synthetic versatility is highlighted by studies on new synthetic pathways and chemical reactions, leading to the creation of novel heterocyclic compounds. These methodologies expand the toolbox available for medicinal chemists in the design of new therapeutic agents, as evidenced by the synthesis of various fused purine-2,6-diones and their derivatives with potential biological activities (Hesek & Rybár, 1994).
properties
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O2S/c1-18-16-19(2)29-25(28-18)37-15-14-34-22-23(31(3)27(36)32(4)24(22)35)30-26(34)33-12-10-21(11-13-33)17-20-8-6-5-7-9-20/h5-9,16,21H,10-15,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUIFSGXYYJCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperidin-1-yl)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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